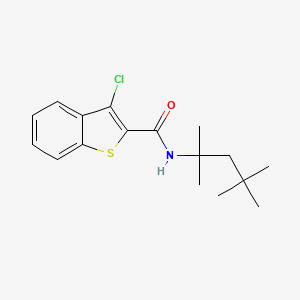
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide, also known as OICR-9429, is a small molecule inhibitor that has been studied for its potential applications in cancer research. This compound has shown promising results in preclinical studies and has been the subject of extensive scientific research in recent years.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide involves the inhibition of G9a, which is a histone methyltransferase enzyme. G9a is responsible for adding methyl groups to histone proteins, which play a key role in regulating gene expression. By inhibiting G9a, 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide can alter the methylation patterns of histones and thereby regulate the expression of certain genes.
Biochemical and Physiological Effects
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of G9a activity, alterations in histone methylation patterns, and changes in gene expression. 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has also been shown to have anti-proliferative effects in certain cancer cell lines, suggesting that it may have potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has also been shown to have potent inhibitory activity against G9a, which suggests that it may be a useful tool for studying the role of this enzyme in cancer development and progression. However, one limitation of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are a number of potential future directions for research on 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide. These include:
1. Further studies to determine the safety and efficacy of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide in humans.
2. Studies to investigate the potential of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide as a cancer therapeutic, either alone or in combination with other drugs.
3. Studies to elucidate the mechanism of action of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide and its effects on gene expression and histone methylation patterns.
4. Studies to identify other potential targets for 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide and other small molecule inhibitors that could be used to regulate gene expression in cancer cells.
5. Studies to develop new synthetic methods for 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide and other related compounds that could have potential applications in cancer research.
Métodos De Síntesis
The synthesis of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 3-chlorobenzothiophene with 1,1,3,3-tetramethylbutylamine, followed by the addition of a carboxylic acid group. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in cancer research, particularly in the area of epigenetics. This compound has been shown to inhibit the activity of a specific enzyme called G9a, which plays a key role in regulating gene expression. By inhibiting G9a, 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has the potential to alter the expression of certain genes that are involved in cancer development and progression.
Propiedades
IUPAC Name |
3-chloro-N-(2,4,4-trimethylpentan-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNOS/c1-16(2,3)10-17(4,5)19-15(20)14-13(18)11-8-6-7-9-12(11)21-14/h6-9H,10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXFDBUQWLQOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

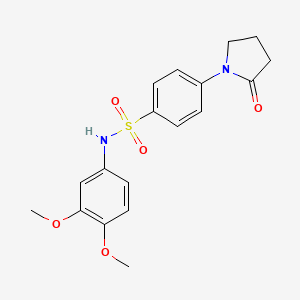
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)
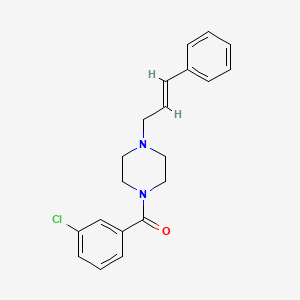
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
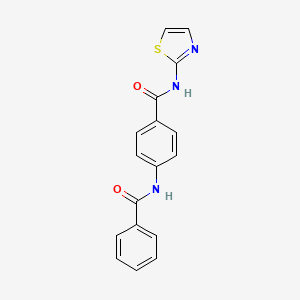
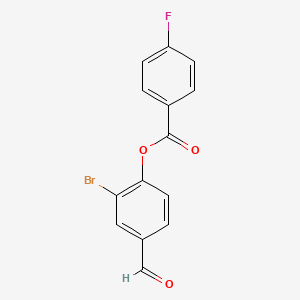

![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5871934.png)